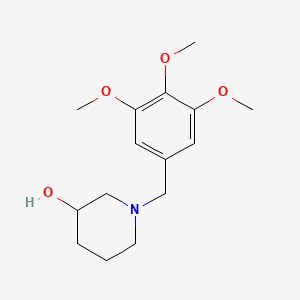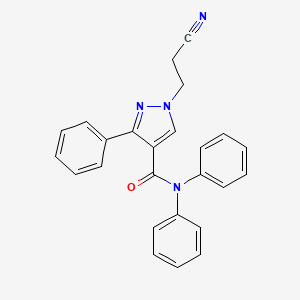![molecular formula C22H19NO5 B5219951 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid, also known as BDA-410, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BDA-410 is a selective inhibitor of the AAA ATPase p97, which is involved in various cellular processes such as protein degradation, DNA repair, and cell division. In
Mécanisme D'action
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid selectively binds to the ATPase domain of p97, inhibiting its ATPase activity and disrupting the protein degradation pathway. This leads to the accumulation of misfolded proteins and ultimately induces cell death. This compound has also been shown to inhibit the interaction between p97 and its cofactor Ufd1-Npl4, which is involved in the recognition and degradation of ubiquitinated proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells and reduce the accumulation of misfolded proteins in neurodegenerative diseases. In addition, this compound has been shown to reduce inflammation in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid is its selectivity for p97, which allows for specific inhibition of the protein degradation pathway. This makes it a valuable tool for studying the role of p97 in various cellular processes. However, one limitation of this compound is its low solubility, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for the study of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid. One area of interest is the development of more potent and selective p97 inhibitors. Another direction is the investigation of the role of p97 in other cellular processes, such as DNA repair and cell division. Furthermore, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid involves a series of chemical reactions, starting with the condensation of 4,5-dimethoxybenzoic acid with 4-biphenylcarboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with the amine compound to produce this compound. The final product is purified using chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been studied extensively in scientific research, particularly in the field of cancer research. The inhibition of p97 by this compound has been shown to induce cancer cell death by disrupting the protein degradation pathway, which is crucial for cancer cell survival. This compound has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing the accumulation of misfolded proteins in the brain. Furthermore, this compound has been studied for its anti-inflammatory properties, as p97 is involved in the regulation of inflammation.
Propriétés
IUPAC Name |
4,5-dimethoxy-2-[(4-phenylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-19-12-17(22(25)26)18(13-20(19)28-2)23-21(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLMNLHIUSLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)


![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)